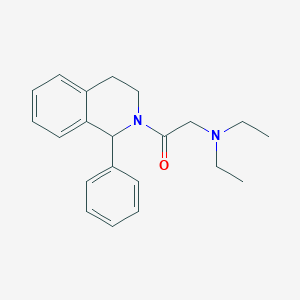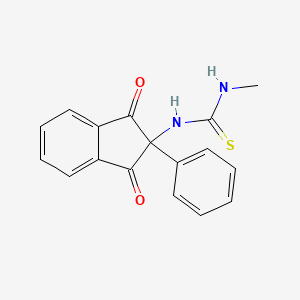
1,3-Diethyl-4-methylimidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethyl-4-methylimidazolidin-2-one is a heterocyclic organic compound that belongs to the imidazolidinone family. This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. It is known for its stability and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diethyl-4-methylimidazolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamines with carbonyl compounds. For instance, the reaction between 1,2-diaminoethane and diethyl carbonate under reflux conditions can yield this compound. Another method involves the use of tetramethylphenylguanidine as a basic promoter in the presence of diphenylphosphoryl azide as a dehydrative activator .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. The use of metal catalysts, such as zinc chloride, can facilitate the cycloaddition reactions required to form the imidazolidinone ring . These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diethyl-4-methylimidazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinone derivatives.
Reduction: Reduction reactions can yield various substituted imidazolidinones.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. These reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinones, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
1,3-Diethyl-4-methylimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s stability and reactivity make it useful in the development of biochemical assays and probes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of polymers, resins, and other materials due to its ability to form stable, high-performance products
Mecanismo De Acción
The mechanism of action of 1,3-Diethyl-4-methylimidazolidin-2-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. It can also participate in hydrogen bonding and electrostatic interactions, influencing the structure and function of biological molecules. These interactions are crucial for its applications in medicinal chemistry and materials science .
Comparación Con Compuestos Similares
1,3-Diethyl-4-methylimidazolidin-2-one can be compared with other imidazolidinones and related heterocycles:
1,3-Dimethyl-2-imidazolidinone: Similar in structure but with different substituents, leading to variations in reactivity and applications.
1-Methylimidazolidin-2-one: Another related compound with distinct properties and uses.
Benzimidazolidin-2-ones: These compounds contain a fused benzene ring, offering unique electronic and steric properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
109661-85-0 |
|---|---|
Fórmula molecular |
C8H16N2O |
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
1,3-diethyl-4-methylimidazolidin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-4-9-6-7(3)10(5-2)8(9)11/h7H,4-6H2,1-3H3 |
Clave InChI |
LBGFTWMHLSYQLV-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC(N(C1=O)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid](/img/structure/B14318794.png)

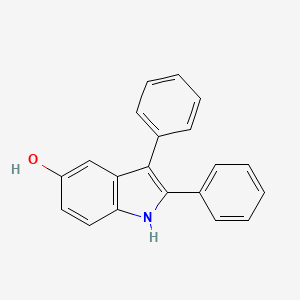
![2-{2-[(2-Propyl-1,3-dioxolan-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14318802.png)
![(1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine](/img/structure/B14318806.png)


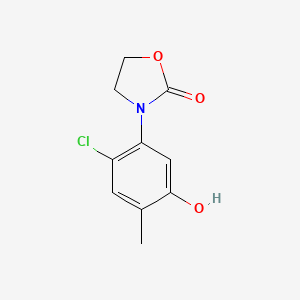
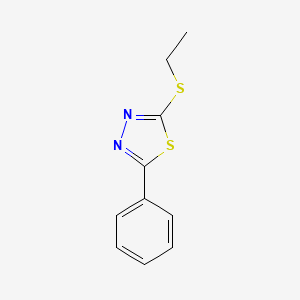
![Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate](/img/structure/B14318848.png)
![Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate](/img/structure/B14318851.png)
